molecular formula C7H7N3S B3268009 6-Hydrazinylbenzo[d]thiazole CAS No. 474123-23-4

6-Hydrazinylbenzo[d]thiazole

Cat. No.: B3268009
CAS No.: 474123-23-4
M. Wt: 165.22 g/mol
InChI Key: YCBADNCPPCCTIS-UHFFFAOYSA-N
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Description

6-Hydrazinylbenzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a hydrazine group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylbenzo[d]thiazole typically involves the reaction of benzo[d]thiazol-2-amines with hydrazine hydrate. This reaction is often carried out in the presence of a solvent such as ethylene glycol at elevated temperatures around 140°C . An improved method involves using water and hydrochloric acid as the reaction medium, which is more environmentally friendly and cost-effective .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of safer and more sustainable solvents is emphasized to minimize environmental impact and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, hydrazones, and other heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Hydrazinylbenzo[d]thiazole involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

1,3-benzothiazol-6-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-10-5-1-2-6-7(3-5)11-4-9-6/h1-4,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBADNCPPCCTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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